molecular formula C22H26FN3O6S B2729458 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 872724-06-6

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2729458
CAS RN: 872724-06-6
M. Wt: 479.52
InChI Key: LPSACBGIGBIQMU-UHFFFAOYSA-N
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Description

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O6S and its molecular weight is 479.52. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin Receptor Mechanisms

The compound is studied for its role in modulating feeding, arousal, stress, and drug abuse through orexin (OX) receptors (OXR). Research on selective OX1R antagonists, like GSK1059865 and SB-649868, has shown potential in reducing compulsive food seeking and intake without affecting standard food pellet intake. This suggests a major role of OX1R mechanisms in binge eating (BE) and points towards the compound's relevance in exploring novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activity

Studies have explored the antimicrobial activities of sulfonamide derivatives, including the synthesis and reactivity of compounds like 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides. These compounds have shown significant antibacterial activities against common pathogens such as E. coli and Staphylococcus aureus. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Mohamed, 2007).

Selective Separation of Aqueous Anions

Research has also focused on the compound's role in the selective separation of aqueous sulphate anions via crystallization of sulphate–water clusters. This process demonstrates the compound's utility in addressing challenges related to the separation of specific anions in water, showcasing its potential application in environmental chemistry and water treatment technologies (Luo et al., 2017).

properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-15-12-17(23)8-9-19(15)33(29,30)26-10-5-11-32-20(26)14-25-22(28)21(27)24-13-16-6-3-4-7-18(16)31-2/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSACBGIGBIQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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